molecular formula C18H27ClO4S2 B5106878 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-chlorobenzoate

2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-chlorobenzoate

Cat. No.: B5106878
M. Wt: 407.0 g/mol
InChI Key: HVXDLHQNVDJEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of benzoic acid and is commonly referred to as BSBMECB.

Mechanism of Action

The mechanism of action of BSBMECB is not fully understood, but it is believed to interact with specific enzymes and proteins in the body. Studies have shown that BSBMECB has anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. BSBMECB has also been shown to induce apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
BSBMECB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BSBMECB can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that BSBMECB can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using BSBMECB in lab experiments is its relatively simple synthesis method. BSBMECB is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using BSBMECB is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on BSBMECB. One area of interest is the development of BSBMECB as a potential anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the synthesis of BSBMECB derivatives with improved solubility and bioactivity. Additionally, BSBMECB may have potential applications in the field of material science as a coating material for various surfaces.

Synthesis Methods

The synthesis of BSBMECB involves the reaction of 4-chlorobenzoic acid with butylsulfinylmethylsulfoxide and butylsulfinyl chloride in the presence of a base. The reaction produces BSBMECB as a white solid, which can be purified using recrystallization techniques.

Scientific Research Applications

BSBMECB has shown promising results in various research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, BSBMECB has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer. Organic synthesis researchers have used BSBMECB as a building block for the synthesis of more complex molecules. Material science researchers have studied BSBMECB for its potential as a coating material for various surfaces.

Properties

IUPAC Name

1,3-bis(butylsulfinyl)propan-2-yl 4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClO4S2/c1-3-5-11-24(21)13-17(14-25(22)12-6-4-2)23-18(20)15-7-9-16(19)10-8-15/h7-10,17H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXDLHQNVDJEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(CS(=O)CCCC)OC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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